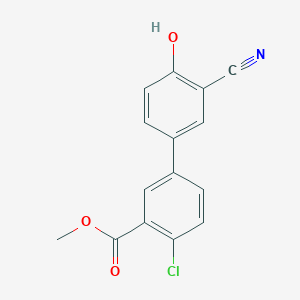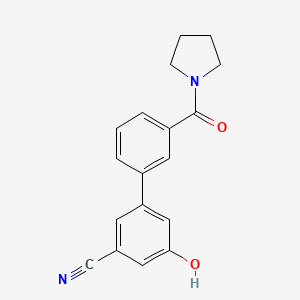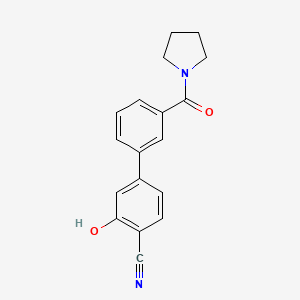
5-(4-Chloro-3-methoxycarbonylphenyl)-3-cyanophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chloro-3-methoxycarbonylphenyl)-3-cyanophenol, 95% (5-CMCP-3-CN) is an aromatic compound which belongs to a class of compounds known as phenols. It is a colorless, crystalline solid with a melting point of approximately 140 °C. It is soluble in water, alcohols, and other organic solvents. 5-CMCP-3-CN is widely used in scientific research and is of particular interest due to its potential applications in biochemistry and pharmacology.
科学的研究の応用
5-(4-Chloro-3-methoxycarbonylphenyl)-3-cyanophenol, 95% is widely used in scientific research due to its potential applications in biochemistry and pharmacology. It has been used as a reactant in the synthesis of various biologically active compounds, including inhibitors of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. It has also been used in the synthesis of anti-cancer drugs and as a reagent in the synthesis of other aromatic compounds.
作用機序
The mechanism of action of 5-(4-Chloro-3-methoxycarbonylphenyl)-3-cyanophenol, 95% is not yet fully understood. However, it is believed to be involved in the regulation of neurotransmission by acting as an inhibitor of the enzyme acetylcholinesterase. This enzyme is involved in the breakdown of the neurotransmitter acetylcholine, which is responsible for the transmission of signals between neurons. By inhibiting the enzyme, 5-(4-Chloro-3-methoxycarbonylphenyl)-3-cyanophenol, 95% can increase the levels of acetylcholine in the brain, leading to increased neuronal activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-3-methoxycarbonylphenyl)-3-cyanophenol, 95% are not yet fully understood. However, it is believed to be involved in the regulation of neurotransmission by acting as an inhibitor of the enzyme acetylcholinesterase. This enzyme is involved in the breakdown of the neurotransmitter acetylcholine, which is responsible for the transmission of signals between neurons. By inhibiting the enzyme, 5-(4-Chloro-3-methoxycarbonylphenyl)-3-cyanophenol, 95% can increase the levels of acetylcholine in the brain, leading to increased neuronal activity.
実験室実験の利点と制限
The main advantage of using 5-(4-Chloro-3-methoxycarbonylphenyl)-3-cyanophenol, 95% in lab experiments is that it is relatively easy to synthesize and relatively safe to handle. It is also relatively inexpensive and can be stored for long periods of time without significant degradation. However, there are some limitations to using 5-(4-Chloro-3-methoxycarbonylphenyl)-3-cyanophenol, 95% in lab experiments. It is not soluble in water, and therefore must be dissolved in an organic solvent before use. It is also sensitive to light and air, and must be stored in a dark, airtight container.
将来の方向性
The potential future directions for 5-(4-Chloro-3-methoxycarbonylphenyl)-3-cyanophenol, 95% include further research into its mechanism of action, biochemical and physiological effects, and potential applications in biochemistry and pharmacology. Additionally, further research could be conducted into the synthesis of other compounds related to 5-(4-Chloro-3-methoxycarbonylphenyl)-3-cyanophenol, 95%, such as inhibitors of the enzyme acetylcholinesterase. Finally, research into the potential toxicity of 5-(4-Chloro-3-methoxycarbonylphenyl)-3-cyanophenol, 95% and its potential side effects could be conducted.
合成法
5-(4-Chloro-3-methoxycarbonylphenyl)-3-cyanophenol, 95% can be synthesized from a variety of starting materials, including 4-chloro-3-methoxycarbonylphenol (4-CMCP), cyanophenol, and sodium cyanide. The synthesis involves the reaction of 4-CMCP with sodium cyanide to form the intermediate compound 4-chloro-3-methoxycarbonylphenylcyanide (4-CMCP-CN). This intermediate is then reacted with cyanophenol to form 5-(4-Chloro-3-methoxycarbonylphenyl)-3-cyanophenol, 95%.
特性
IUPAC Name |
methyl 2-chloro-5-(3-cyano-5-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c1-20-15(19)13-7-10(2-3-14(13)16)11-4-9(8-17)5-12(18)6-11/h2-7,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLPUIDTXUVZFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CC(=C2)C#N)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684987 |
Source


|
| Record name | Methyl 4-chloro-3'-cyano-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-3-methoxycarbonylphenyl)-3-cyanophenol | |
CAS RN |
1261898-05-8 |
Source


|
| Record name | Methyl 4-chloro-3'-cyano-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377107.png)
![2-Cyano-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377127.png)

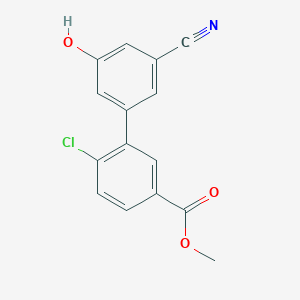

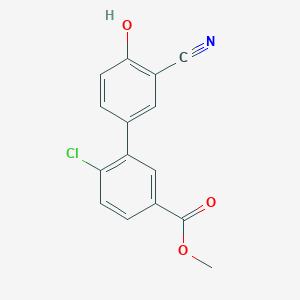
![2-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377151.png)
![2-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377158.png)


